molecular formula C21H15BrN4O B2402024 (E)-2-(2-(4-bromobenzylidene)hydrazinyl)-3-phenylquinazolin-4(3H)-one CAS No. 304446-57-9

(E)-2-(2-(4-bromobenzylidene)hydrazinyl)-3-phenylquinazolin-4(3H)-one

Cat. No. B2402024
M. Wt: 419.282
InChI Key: IXCASZXCBUAILD-OEAKJJBVSA-N
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Description

(E)-2-(2-(4-bromobenzylidene)hydrazinyl)-3-phenylquinazolin-4(3H)-one, also known as BBPQ, is a chemical compound that has attracted significant scientific interest due to its potential applications in various fields.

Scientific Research Applications

Hypotensive Agents

(E)-2-(2-(4-bromobenzylidene)hydrazinyl)-3-phenylquinazolin-4(3H)-one and its derivatives have been investigated for their potential as hypotensive agents. For instance, Kumar et al. (2003) synthesized a series of 3-(substitutedarylidene)hydrazinoacetylamino-2-methyl-6-bromo-quinazolin-4(3H)-ones, which exhibited hypotensive activity ranging from 10-90 mmHg. The most active compound in this series demonstrated a significant blood pressure-lowering activity (Kumar, Tyagi, & Srivastava, 2003).

Antimicrobial and Anticancer Potential

The compound has also been a part of studies exploring its antimicrobial and anticancer potential. Deep et al. (2013) synthesized derivatives involving thiazolidin-4-ones clubbed with quinazolinone, which showed promising antimicrobial and anticancer activities. Notably, one of the derivatives was more potent than the standard drug 5-fluorouracil in inhibiting human colon cancer cells (Deep et al., 2013).

Antihistaminic Agents

Alagarsamy et al. (2005) investigated novel 1-substituted-4-phenyl-1,2,4-triazolo[4,3-a]quinazolin-5(4H)-ones, synthesized from a derivative of (E)-2-(2-(4-bromobenzylidene)hydrazinyl)-3-phenylquinazolin-4(3H)-one, as H1-antihistaminic agents. These compounds showed significant protection against histamine-induced bronchospasm in guinea pigs, with one compound being equipotent to chlorpheniramine maleate, a reference standard (Alagarsamy, Giridhar, & Yadav, 2005).

Protein Interaction Studies

The interaction between a related compound, (E)-2-(2-(4-bromobenzylidene)hydrazinyl)-4-phenylthiazole, and Albumin Human was studied by Fen (2014). This research provides insights into the binding mechanisms and conformational changes of human serum albumin, which is crucial for understanding drug-protein interactions (Fen, 2014).

properties

IUPAC Name

2-[(2E)-2-[(4-bromophenyl)methylidene]hydrazinyl]-3-phenylquinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15BrN4O/c22-16-12-10-15(11-13-16)14-23-25-21-24-19-9-5-4-8-18(19)20(27)26(21)17-6-2-1-3-7-17/h1-14H,(H,24,25)/b23-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXCASZXCBUAILD-OEAKJJBVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2NN=CC4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2N/N=C/C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(2-(4-bromobenzylidene)hydrazinyl)-3-phenylquinazolin-4(3H)-one

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